molecular formula C12H25N3O2 B3068134 [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester CAS No. 259180-79-5

[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No.: B3068134
CAS No.: 259180-79-5
M. Wt: 243.35 g/mol
InChI Key: OKJWSGAHIGPUIG-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an aminoethyl group and a carbamic acid tert-butyl ester moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with aminoethyl groups under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the carbamic acid tert-butyl ester group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process often includes steps such as purification through crystallization or chromatography to remove impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

Industry

Industrially, this compound can be used in the production of polymers, coatings, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific pathway it influences. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • N-(3-Aminopropyl)methacrylamide hydrochloride
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

Compared to similar compounds, [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester stands out due to its specific combination of functional groups, which provides unique reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-10-4-7-15(8-5-10)9-6-13/h10H,4-9,13H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJWSGAHIGPUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401182095
Record name 1,1-Dimethylethyl N-[1-(2-aminoethyl)-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259180-79-5
Record name 1,1-Dimethylethyl N-[1-(2-aminoethyl)-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259180-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-(2-aminoethyl)-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1,1-dimethylethyl {1-[2-({[(phenylmethyl)oxy]carbonyl}amino)ethyl]-4-piperidinyl}carbamate (8.2 g, 21.8 mmol) in ethanol (500 ml) was hydrogenated overnight over 10% palladium on charcoal (50% dispersion with water, 4.0 g). The mixture was filtered, evaporated, and azeotroped with chloroform to afford the title intermediate (5.4 g, 100%).
Name
1,1-dimethylethyl {1-[2-({[(phenylmethyl)oxy]carbonyl}amino)ethyl]-4-piperidinyl}carbamate
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of benzyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]ethylcarbamate (3.0 g), Pd-C (0.3 g), and ethanol (100 ml) was stirred vigorously for 3 days under a hydrogen atmosphere. Pd-C was removed by filtration, and the filtrate was concentrated under reduced pressure to obtain tert-butyl 1-(2-aminoethyl)-4-piperidinylcarbamate (2.4 g) as a colorless oily substance.
Name
benzyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]ethylcarbamate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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